N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)tetrahydrofuran-2-carboxamide
Description
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Properties
IUPAC Name |
N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-17-6-8-21-12-5-4-10(9-11(12)15(17)19)16-14(18)13-3-2-7-20-13/h4-5,9,13H,2-3,6-8H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COAWQMVWXFPMKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)tetrahydrofuran-2-carboxamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores the biological properties of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure features a benzo[f][1,4]oxazepine core fused with a tetrahydrofuran ring and a carboxamide group. The molecular formula is with a molecular weight of approximately 320.36 g/mol. Its structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C18H20N2O3 |
| Molecular Weight | 320.36 g/mol |
| CAS Number | 922127-63-7 |
| Structural Features | Benzo[f][1,4]oxazepine core with tetrahydrofuran and carboxamide substituents |
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. These interactions may modulate various biological pathways leading to therapeutic effects.
Anticancer Activity
Recent studies have indicated that compounds with similar oxazepine structures exhibit significant anticancer properties. For instance, derivatives of oxazepines have shown efficacy against various cancer cell lines, including breast and colon cancers. The mechanism often involves the induction of apoptosis in cancer cells through modulation of signaling pathways.
Anti-inflammatory Effects
Compounds in the oxazepine class have been reported to possess anti-inflammatory properties. Research suggests that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in the inflammatory response.
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. Preliminary findings indicate that it may exhibit inhibitory effects against certain bacterial strains, although further studies are required to confirm these results.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the oxazepine core can enhance potency or selectivity for particular biological targets. For example:
| Modification | Effect on Activity |
|---|---|
| Methyl group addition | Increases lipophilicity and cellular uptake |
| Hydroxyl substitutions | Enhances interaction with target proteins |
| Alterations in side chains | Modulates pharmacokinetics and bioavailability |
Case Studies
- Acute Myeloid Leukemia (AML) : A study investigated the differentiation-inducing effects of related compounds on AML cells. Results showed that certain derivatives significantly reduced cell viability and induced differentiation.
- Breast Cancer Models : In vitro studies demonstrated that compounds similar to N-(4-methyl-5-oxo...) could synergize with established chemotherapeutics like doxorubicin, enhancing overall treatment efficacy while minimizing side effects.
- Inflammatory Disease Models : Animal models treated with oxazepine derivatives exhibited reduced symptoms of inflammation compared to controls, suggesting potential therapeutic applications in chronic inflammatory conditions.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)tetrahydrofuran-2-carboxamide exhibit promising anticancer properties. The compound's structure allows for interactions with various biological targets involved in cancer progression. Preliminary investigations suggest potential efficacy in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Research indicates that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests potential therapeutic applications in treating chronic inflammatory diseases.
Neuroprotective Effects
Given the structural characteristics of the compound, there is a hypothesis that it may possess neuroprotective properties. Studies are ongoing to explore its efficacy in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Biological Research Applications
Enzyme Inhibition Studies
this compound can serve as a valuable tool in enzyme inhibition studies. Its unique functional groups may allow it to act as a competitive inhibitor for specific enzymes involved in metabolic pathways.
Receptor Binding Studies
The compound's ability to interact with various receptors makes it an interesting candidate for receptor binding studies. Understanding these interactions can provide insights into its mechanism of action and potential therapeutic uses.
Material Science Applications
Polymer Synthesis
The unique chemical structure of this compound can be utilized as a precursor in the synthesis of novel polymers. Its incorporation into polymer matrices could enhance properties such as thermal stability and mechanical strength.
Nanotechnology
In nanotechnology applications, this compound may be explored for its potential use in drug delivery systems. Its ability to form stable complexes with various drug molecules could facilitate targeted delivery and controlled release.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that derivatives of N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin) showed significant cytotoxicity against several cancer cell lines. The study highlighted the compound's mechanism involving apoptosis induction through caspase activation.
Case Study 2: Anti-inflammatory Mechanism
Research conducted on the anti-inflammatory properties of the compound revealed its potential to inhibit the NF-kB pathway. This inhibition resulted in decreased levels of pro-inflammatory cytokines in vitro.
Q & A
Q. How can in vitro hepatic microsome assays predict metabolic pathways?
- Methodological Answer: Incubate the compound with human liver microsomes (HLM) and NADPH. Use LC-HRMS to identify phase I metabolites (e.g., hydroxylation at the oxazepine ring). Compare with in silico predictions (e.g., MetaSite) .
Q. What in vivo models are suitable for evaluating pharmacokinetic properties?
- Methodological Answer: Rodent models (e.g., Sprague-Dawley rats) assess oral bioavailability and half-life. Plasma samples are analyzed via LC-MS/MS, with compartmental modeling (e.g., WinNonlin) to derive PK parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
